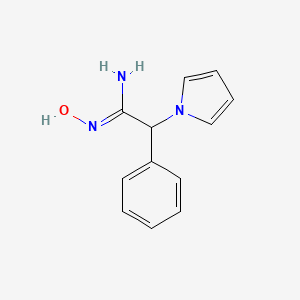
(Z)-N'-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide is a compound that features a unique structure combining a phenyl group, a pyrrole ring, and an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide typically involves the condensation of 2-phenyl-2-(1H-pyrrol-1-yl)acetonitrile with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imidamide structure. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide moiety to amines or other reduced forms.
Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include oximes, amines, substituted phenyl or pyrrole derivatives, and nitriles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide is investigated for its potential therapeutic properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidamide moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrrole derivatives: Compounds containing the pyrrole ring are known for their diverse pharmacological activities, such as anti-inflammatory and antitumor effects.
Uniqueness
(Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide is unique due to its combination of a phenyl group, a pyrrole ring, and an imidamide moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N'-hydroxy-2-phenyl-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C12H13N3O/c13-12(14-16)11(15-8-4-5-9-15)10-6-2-1-3-7-10/h1-9,11,16H,(H2,13,14) |
InChI Key |
TWPFRTQDBZJNMQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/O)/N)N2C=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)N)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14873536.png)
![(2Z)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14873537.png)

![4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid](/img/structure/B14873553.png)




![2-(azepan-1-yl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14873596.png)

![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B14873615.png)

